2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl group and the azepane ring in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting with a chlorophenyl derivative, the azepane ring can be formed through a cyclization reaction.
Attachment of the Pyridazinone Moiety: The pyridazinone ring can be introduced through a condensation reaction with an appropriate precursor.
Final Coupling: The final step involves coupling the azepane and pyridazinone intermediates under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Use of Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds with the pyridazinone core structure.
Azepane Derivatives: Compounds containing the azepane ring.
Chlorophenyl Derivatives: Compounds with the chlorophenyl group.
Uniqueness
The uniqueness of 2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
2-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-8-6-14(7-9-16)15-4-1-2-11-21(12-15)18(24)13-22-17(23)5-3-10-20-22/h3,5-10,15H,1-2,4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGSDKPODRTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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